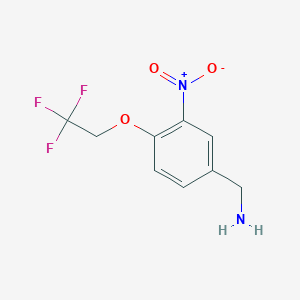![molecular formula C10H15NO2 B1462077 8-Methyl-2-azaspiro[4.5]decane-1,3-dione CAS No. 871876-20-9](/img/structure/B1462077.png)
8-Methyl-2-azaspiro[4.5]decane-1,3-dione
Descripción general
Descripción
“8-Methyl-2-azaspiro[4.5]decane-1,3-dione” is a chemical compound with the linear formula C9H14N2O2 . It is a unique chemical structure that has been the subject of various research studies .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been described in several studies. For instance, a high-yield and cost-effective synthesis of spirotetramat, a related compound, was achieved by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Another study reported a simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro [4.5]decane-2,4-dione .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in several studies . For example, one study reported that the piperidine ring, in a chair conformation, is perpendicular (90.6°) to the strictly planar pyrrolidine-2,5-dione ring .
Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied in various contexts . For instance, one study reported that cis-8-Methoxy-1,3-diazaspiro [4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed in several studies . For instance, one study reported that spirotetramat was obtained as a white powder with a melting point of 287–290°C .
Aplicaciones Científicas De Investigación
Muscarinic Agonist Activity
8-Methyl-2-azaspiro[4.5]decane-1,3-dione, along with its derivatives, has been studied for its muscarinic agonist activity. Research has shown that certain derivatives, like spirooxazolidine-2,4-diones, exhibit affinity for cortical M1 receptors and can reverse scopolamine-induced impairment in mouse passive avoidance tasks. These findings suggest potential in designing new muscarinic agonists as antidementia drugs (Tsukamoto et al., 1993).
Anticonvulsant Properties
Several studies have focused on the anticonvulsant properties of this compound derivatives. For instance, N-(pyridine-2-yl) derivatives showed significant efficacy in electroshock and pentylenetetrazole seizure tests, with some compounds demonstrating activity in inhibiting seizures (Kamiński et al., 2006). Other studies have shown the efficacy of N-phenylamino derivatives in seizure models, with certain compounds exhibiting notable anti-seizure properties (Kamiński et al., 2008).
Crystal Structure Analysis
Research has also been conducted on the crystal structures of derivatives of this compound. For example, studies on spiro lactam-lactones revealed specific conformations of the lactone and lactam rings, providing insights into the molecular structure and potential interactions (Zukerman-Schpector et al., 1999).
Anti-Proliferative and Anti-TB Studies
A recent study synthesized and characterized a series of new derivatives of this compound, which were screened for anticancer and anti-tuberculosis (TB) activity. The compounds showed moderate to potent activity against various cancer cell lines and significant activity against the MTBH37Rv strain of TB (Mane et al., 2020).
Enantioselective Microbial Reduction
The compound has also been subjected to enantioselective microbial reduction, producing corresponding hydroxy derivatives. This process highlights the potential for creating enantiomerically pure forms of the compound, which could have different biological activities (Patel et al., 2005).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with delta opioid receptors , which play a crucial role in pain perception, mood regulation, and immune response.
Mode of Action
If it indeed interacts with delta opioid receptors like its analogs , it may bind to these receptors and modulate their activity, leading to changes in cellular signaling.
Result of Action
If it acts as a delta opioid receptor agonist, it could potentially have antinociceptive effects, but may also induce convulsions .
Análisis Bioquímico
Biochemical Properties
8-Methyl-2-azaspiro[4.5]decane-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can alter the enzymatic activity, leading to changes in metabolic flux and overall cellular metabolism.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and experimental conditions. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to receptors or interacting with intracellular signaling molecules . Additionally, this compound can affect gene expression by altering transcription factor activity or epigenetic modifications, leading to changes in cellular function and phenotype.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, influencing their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating specific biochemical pathways or cellular functions . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating enzyme activity or altering the levels of specific metabolites . For example, it may inhibit key enzymes in a metabolic pathway, leading to an accumulation or depletion of certain metabolites, which can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation . Understanding the transport mechanisms of this compound is essential for determining its bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.
Propiedades
IUPAC Name |
8-methyl-2-azaspiro[4.5]decane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7-2-4-10(5-3-7)6-8(12)11-9(10)13/h7H,2-6H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOJTPHCAQNKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


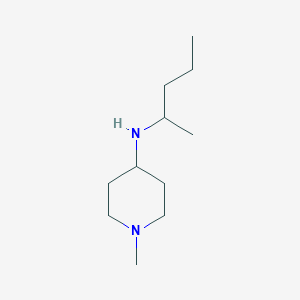
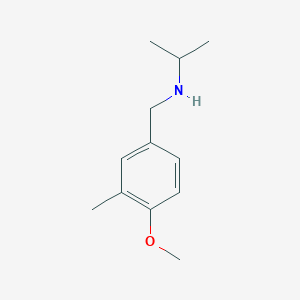
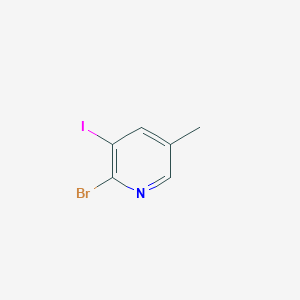
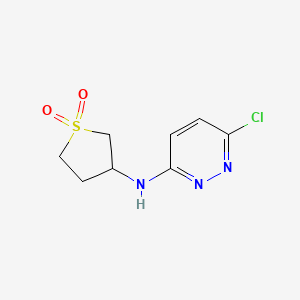
![(Pentan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462001.png)
![N-[(2,4,6-trimethylphenyl)methyl]cyclohexanamine](/img/structure/B1462002.png)
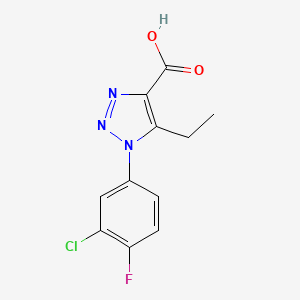
![[2-Amino-1-(5-methylthiophen-2-yl)ethyl]dimethylamine](/img/structure/B1462006.png)


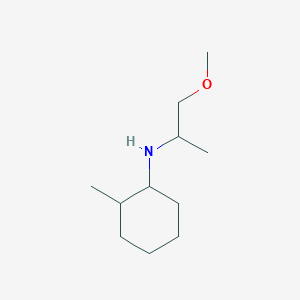
![2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1462012.png)

